3-Fluorocyclobutane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorocyclobutane-1-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. This compound features a cyclobutane ring with a fluorine atom and a thiol group (-SH) attached to it. Thiols are known for their distinctive and often unpleasant odors, and they play significant roles in various chemical and biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Fluorocyclobutane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 3-fluorocyclobutyl bromide with sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via an S_N2 mechanism, where the hydrosulfide anion attacks the carbon bearing the bromine atom, displacing the bromide ion and forming the thiol product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of thiourea as a nucleophile. Thiourea reacts with 3-fluorocyclobutyl bromide to form an intermediate isothiourea salt, which is then hydrolyzed with an aqueous base to yield the desired thiol . This method helps to minimize the formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluorocyclobutane-1-thiol undergoes various chemical reactions, including:
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Iodine (I_2) or bromine (Br_2) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Sodium hydrosulfide (NaSH) or thiourea in polar aprotic solvents like DMSO.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Thiol derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluorocyclobutane-1-thiol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Fluorocyclobutane-1-thiol involves its ability to form disulfide bonds through oxidation. In biological systems, thiols can react with other thiol-containing molecules to form disulfide bridges, which are crucial for protein folding and stability . The thiol group can also act as a nucleophile, participating in various substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane-1-thiol: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
3-Chlorocyclobutane-1-thiol: Contains a chlorine atom instead of fluorine, which affects its reactivity and chemical properties.
Cyclobutane-1,1-dithiol: Contains two thiol groups, leading to different reactivity and applications.
Uniqueness
3-Fluorocyclobutane-1-thiol is unique due to the presence of the fluorine atom, which enhances its reactivity and stability in certain chemical reactions. The fluorine atom also influences the compound’s electronic properties, making it a valuable building block in organic synthesis .
Eigenschaften
Molekularformel |
C4H7FS |
---|---|
Molekulargewicht |
106.16 g/mol |
IUPAC-Name |
3-fluorocyclobutane-1-thiol |
InChI |
InChI=1S/C4H7FS/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 |
InChI-Schlüssel |
UZNCXEZARHZUCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.